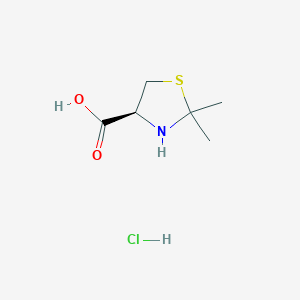

L-2,2-Dimethyl-thiaproline hydrochloride

Description

The exact mass of the compound L-2,2-Dimethyl-thiaproline hydrochloride (H-L-Thz(2,2diMe)-OH·HCl) is 197.0277275 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-2,2-Dimethyl-thiaproline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2,2-Dimethyl-thiaproline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDAVFIGRLKQG-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](CS1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Properties and Synthetic Utility of L-2,2-Dimethyl-thiaproline Hydrochloride: A Comprehensive Technical Guide

Executive Summary

As peptide therapeutics and complex bioconjugates become increasingly prominent in drug development, the demand for specialized amino acid building blocks has surged. L-2,2-Dimethyl-thiaproline hydrochloride (often abbreviated as Dmt or Ψ(Me,Me)pro) is a sulfur-containing cyclic amino acid derivative that has revolutionized Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

This whitepaper provides an in-depth mechanistic analysis of its chemical properties, its role as a pseudoproline to prevent peptide aggregation, and a self-validating experimental protocol for its synthesis.

Physicochemical Profiling & Stereochemical Nuances

L-2,2-Dimethyl-thiaproline hydrochloride is a zwitterionic, cyclic analog of cysteine. The presence of the gem-dimethyl group at the C2 position of the thiazolidine ring imparts unique steric and thermodynamic properties that are highly sought after in medicinal chemistry[].

Stereochemical Duality in Literature

A critical point of confusion in commercial and academic literature is the stereochemical designation of this compound. Because it is synthesized from naturally occurring L-cysteine—which possesses an (R) absolute configuration—the resulting thiazolidine ring retains the (R) configuration at the C4 position[2]. Consequently, while it is commonly indexed as CAS 67089-92-3 under the (R)-designation[2], it is also frequently sold under CAS 213475-47-9 with the IUPAC name (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride due to varying nomenclature rules applied by different database algorithms[].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | C₆H₁₃ClNO₂S[] | Defines the hydrochloride salt of the masked cysteine. |

| Molecular Weight | 197.69 g/mol [] | Standardized mass for stoichiometric SPPS calculations. |

| Melting Point | 152–160 °C (Commercial)[]169–170 °C (Pure)[3] | Wide variance indicates sensitivity to hydration; sharp melting at 170 °C confirms high purity. |

| Coupling Rate ( | High coupling efficiency ensures near-quantitative yields during solid-phase elongation. | |

| Racemization Rate ( | The rigid cyclic structure virtually eliminates the risk of epimerization during base-catalyzed coupling. |

Mechanistic Role in Solid-Phase Peptide Synthesis (Pseudoproline Technology)

The synthesis of hydrophobic or cysteine-rich peptides often fails due to inter-chain hydrogen bonding, which leads to the formation of insoluble

The Causality of Conformation

When Dmt is incorporated into a peptide backbone, the bulky gem-dimethyl group at the C2 position creates severe steric hindrance with the preceding amino acid residue. To minimize this steric clash, the peptide bond is thermodynamically forced into a cis-amide conformation[4]. Because

Figure 1: Mechanistic pathway of beta-sheet disruption by Dmt pseudoproline incorporation.

Utility in Native Chemical Ligation (NCL)

In Native Chemical Ligation, assembling large proteins requires the sequential joining of multiple peptide fragments. A middle fragment must contain both an N-terminal cysteine and a C-terminal thioester. If left unprotected, the fragment will rapidly cyclize or self-polymerize.

Dmt serves as an ideal masked N-terminal cysteine [5]. The thiazolidine ring acts as a protecting group that is entirely stable to the mild aqueous conditions of NCL. After the C-terminal thioester has successfully ligated to the next fragment, the Dmt ring is selectively opened via acidic deprotection or specific scavengers to reveal the free 1,2-aminothiol, priming the chain for the next ligation event.

Figure 2: Stepwise utilization of Dmt as a masked cysteine in Native Chemical Ligation.

Validated Experimental Protocol: Synthesis of L-2,2-Dimethyl-thiaproline Hydrochloride

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the gram-scale synthesis of the Dmt core.

Mechanistic Causality of the Protocol

This synthesis leverages acetone as both the solvent and the reactant . The reaction proceeds via the formation of an intermediate Schiff base between the primary amine of L-cysteine and the carbonyl carbon of acetone. This is immediately followed by intramolecular nucleophilic attack by the sulfhydryl group to close the thiazolidine ring. The system is self-driving and self-purifying: as the cyclic product forms, it becomes significantly less soluble in hot acetone than the linear starting material. The precipitation of the product continuously drives the chemical equilibrium forward via Le Chatelier's principle, resulting in near-quantitative yields without the need for column chromatography[3].

Step-by-Step Methodology

-

Preparation: Suspend 5.0 g of finely powdered L-cysteine hydrochloride in 350 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser[3].

-

Condensation: Heat the suspension to a vigorous boil (reflux) for exactly 30 minutes.

-

Visual Validation: Observe the reaction matrix. The initial opaque suspension of amino acid will briefly dissolve into a clear solution, followed shortly by the spontaneous crystallization of large, plate-like crystals of the thiazolidine hydrochloride separating from the hot acetone[3].

-

Isolation: Remove the flask from heat and allow the suspension to cool completely to room temperature to maximize product precipitation.

-

Filtration: Filter the cold suspension through a sintered glass funnel. Wash the retained crystals with a small volume of ice-cold acetone to remove trace impurities.

-

Drying: Dry the product under high vacuum overnight.

Self-Validating Quality Control

-

Yield Expectation: ~6.0 g (approx. 80–95% theoretical yield)[3].

-

Melting Point Verification: The pure product will exhibit a sharp melting point with decomposition at 169–170 °C [3]. A lower or broader melting point (e.g., 152 °C) indicates incomplete drying or residual unreacted L-cysteine.

References

- BOC Sciences - L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9).

- ChemicalBook - L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3.

- RSC Publishing - Syntheses from Phthalimido-acids. Part V.I.II. Synthesis.

- PMC (PubMed Central) - Side-Chain Cysteine-Functionalized Poly(2-oxazoline)s for Multiple Peptide Conjugation by Native Chemical Ligation.

- ResearchGate - Conversion of L-Cysteine into D-α-Amino Acids and Related Transformations.

Sources

- 2. L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3 [chemicalbook.com]

- 3. 167. Syntheses from phthalimido-acids. Part VIII. Synthesis of glutathione by a new route to cysteinyl-peptides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Side-Chain Cysteine-Functionalized Poly(2-oxazoline)s for Multiple Peptide Conjugation by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Conformation: The Role of L-2,2-Dimethyl-thiaproline in Advanced Peptide Synthesis and Drug Design

Executive Summary

In the evolving landscape of peptidomimetics and synthetic biochemistry, controlling the three-dimensional architecture of a peptide backbone is paramount. L-2,2-Dimethyl-thiaproline (Dmt) —chemically designated as (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid—serves as a highly specialized, conformationally restricted proline analog. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind Dmt’s structural behavior, its utility in overcoming synthetic bottlenecks as a "pseudoproline," and its pharmacological application in designing degradation-resistant therapeutics.

Structural Chemistry and Conformational Causality

To understand the utility of L-2,2-Dimethyl-thiaproline, one must first analyze the thermodynamics of its molecular geometry. Natural L-proline possesses a pyrrolidine ring that heavily influences the cis/trans isomerization of the preceding amide bond. However, natural proline retains a degree of flexibility (ring puckering) that can lead to entropic losses during receptor binding.

L-2,2-Dimethyl-thiaproline modifies this paradigm through two critical structural deviations:

-

Thioether Substitution (C1): The replacement of a methylene group with a sulfur atom in the five-membered ring increases the compound's overall lipophilicity and alters the electron density of the ring system, subtly lowering the rotational barrier of the amide bond compared to standard proline .

-

Gem-Dimethyl Steric Clash (C2): The true mechanistic power of Dmt lies in the bulky gem-dimethyl group located at the C2 position (between the sulfur and nitrogen atoms). This structural feature induces severe

strain (steric hindrance) against the adjacent carboxylic acid and the carbonyl oxygen of the preceding amino acid. This thermodynamic clash drastically restricts the

Logical flow of beta-sheet disruption and conformational locking by L-2,2-Dimethyl-thiaproline.

Pharmacological Utility: Designing Peptidomimetics

When engineering peptide therapeutics, two primary failure modes exist: rapid proteolytic degradation and poor receptor binding affinity due to high entropic costs.

By substituting a natural proline with Dmt, application scientists create a self-validating system for stability. The unnatural thiazolidine ring is not recognized by standard prolyl endopeptidases, conferring exceptional metabolic half-life. Furthermore, the rigid backbone pre-organizes the peptide into its bioactive conformation, minimizing the entropy lost upon receptor docking.

Proven Applications:

-

Natriuretic Peptide Receptor-B (NPR-B) Agonists: Dmt has been utilized in the synthesis of novel NPR-B agonists, where the rigid analog improves both metabolic stability and specific receptor activation over natural natriuretic peptides 3.

-

Neuroprotective Agents: In the development of glycyl-L-prolyl-glutamic acid (GPE) analogs, replacing the central proline with Dmt (and other modified analogs) significantly enhanced the anti-apoptotic and anti-inflammatory properties of the compound, demonstrating superior pharmacokinetic profiles 4.

Quantitative Conformational Data

To effectively select the correct proline surrogate for a synthesis campaign, researchers must compare the steric and electronic parameters of available analogs. The table below summarizes the quantitative and qualitative differences between natural proline and its thiaproline derivatives.

| Amino Acid Analog | Ring Structure | Heteroatom | N-Terminal Steric Hindrance | Cis/Trans Amide Propensity | Primary Application |

| L-Proline | Pyrrolidine | None | Low | Favors Trans (~80:20) | Natural turn induction |

| L-Thiaproline (Thz) | Thiazolidine | Sulfur (C1) | Moderate | Increased Cis fraction | Protease resistance |

| L-2,2-Dimethyl-thiaproline (Dmt) | Thiazolidine | Sulfur (C1) | Very High | Highly restricted | Pseudoproline / Rigid locking |

Self-Validating Experimental Protocols

The successful utilization of Dmt requires precise chemical handling. Below are the optimized, step-by-step methodologies for both the synthesis of the monomer and its incorporation into a growing peptide chain.

Protocol A: Synthesis of L-2,2-Dimethyl-thiaproline Hydrochloride

Causality Check: This reaction relies on the thermodynamic stability of the thiazolidine ring. Acetone acts dually as the solvent and the carbonyl source for Schiff base formation, which is subsequently attacked by the sulfhydryl group of L-cysteine to close the ring 5.

-

Preparation: Suspend 100 mmol of L-Cysteine hydrochloride in an excess of anhydrous acetone (1.0 mol, ~75 mL).

-

Cyclization: Reflux the mixture at 60°C for 4 to 6 hours under an inert argon atmosphere. Note: Argon prevents the oxidative dimerization of cysteine into cystine.

-

Crystallization: Cool the reaction vessel slowly to 0°C in an ice bath to induce the precipitation of the hydrochloride salt.

-

Isolation: Filter the resulting white to off-white powder and wash thoroughly with cold diethyl ether to remove unreacted acetone and residual moisture.

-

Drying: Dry the product under high vacuum overnight to yield analytically pure L-2,2-Dimethyl-thiaproline hydrochloride .

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Dmt-OH

Causality Check: The gem-dimethyl group heavily shields the N3 amine of the Dmt residue. Consequently, coupling the subsequent amino acid onto the Dmt nitrogen requires highly reactive uronium salts (e.g., HATU) and elevated temperatures to overcome the severe activation energy barrier 3.

-

Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine.

-

Activation: In a separate vial, pre-activate Fmoc-Dmt-OH (5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF for exactly 3 minutes. Note: HATU forms a highly reactive O-7-azabenzotriazol-1-yl ester intermediate necessary for sterically hindered couplings.

-

Coupling: Transfer the activated mixture to the reaction vessel. React for 2 hours at room temperature, or 30 minutes at 75°C if utilizing microwave-assisted SPPS.

-

Washing & Capping: Wash the resin thoroughly with DMF (5 x 1 min). Cap any unreacted amines using acetic anhydride (Ac2O) and DIPEA to prevent deletion sequences.

Step-by-step solid-phase peptide synthesis (SPPS) workflow incorporating Fmoc-Dmt-OH.

References

- L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9)

- US8546523B2 - NPR-B agonists Source: Google Patents URL

- Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry Source: ResearchGate URL

- Conversion of L‐Cysteine into D‐α‐Amino Acids and Related Transformations Source: ResearchGate URL

- Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)

Sources

Conformational Constraints of Dimethyl-Substituted Thiaproline: Mechanisms and Applications in Peptide Engineering

Executive Summary

The rational design of peptidomimetics and prodrugs frequently relies on the precise control of the peptide backbone geometry. While natural proline induces a moderate preference for the cis-amide bond conformation, its utility in strictly locking peptide conformations is limited by the relatively low energy barrier between its cis and trans rotamers.

Enter dimethyl-substituted thiaproline (Dmt) —specifically 5,5-dimethylthiazolidine-4-carboxylic acid and 2,2-dimethylthiazolidine-4-carboxylic acid. By introducing a bulky gem-dimethyl group onto the rigid thiazolidine ring, researchers can impose severe steric constraints that forcibly shift the preceding amide bond into an almost exclusive cis conformation. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic causality behind this conformational lock, provide field-proven protocols for handling Dmt in solid-phase peptide synthesis (SPPS), and explore its cutting-edge applications in self-immolative prodrug linkers.

Structural Mechanics: The Cis-Trans Isomerization Lock

The peptide bond preceding a standard amino acid is overwhelmingly trans (>99.9%) due to the steric clash between adjacent

Replacing proline with thiaproline (Thz) introduces a sulfur atom into the ring (1-thia-3-azacyclopentane framework). The longer C–S bonds alter the ring puckering, increasing the cis population to approximately 50%. However, the true paradigm shift occurs with dimethyl-substituted thiaproline (Dmt) .

The Causality of the Steric Clash

When gem-dimethyl groups are positioned at the C5 position (adjacent to the sulfur and the

-

In the trans state: The bulky side chain or

-carbon of -

In the cis state: The

residue rotates such that its less sterically demanding

This thermodynamic penalty is so severe that trans-cis interconversion becomes virtually irrelevant; the dipeptide is "locked" in the cis conformation 1.

Fig 1: Thermodynamic shift of Xaa-Dmt dipeptides from trans to cis conformation due to steric clash.

Quantitative Conformational Data

The impact of these substitutions is best understood quantitatively. Table 1 summarizes the rotamer populations extracted from NMR and X-ray crystallographic studies of various model peptides 2.

Table 1: Comparative Cis/Trans Rotamer Populations

| Peptide Sequence / Analog | Conformational Driver | % Cis Conformer | % Trans Conformer |

| Gly-Pro-Glu (GPE) | Baseline (Proline) | 20% | 80% |

| Phe-Pro-containing peptide | Baseline (Proline) | 33% | 67% |

| Phe-Thz-containing peptide | Ring Puckering (Sulfur) | ~50% | ~50% |

| Gly-5,5-Dmt-Glu | Steric Clash (Gem-dimethyl) | 72% | 28% |

| Xaa-5,5-Dmt (Optimized bulk) | Severe Steric Clash | 85 - 100% | 0 - 15% |

Experimental Workflows for Conformational Analysis

Working with Dmt requires specialized approaches. Standard peptide synthesis will often fail due to the very conformational lock we are trying to exploit.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dmt-Peptides

Expert Insight: The most critical failure point in synthesizing Dmt-containing peptides is the spontaneous formation of diketopiperazines (DKPs). Because the

bond is locked in cis, the free-amine of (once deprotected) is held in perfect proximity to the Dmt carbonyl. It will immediately execute an intramolecular nucleophilic attack, cleaving the dipeptide off the resin as a 6-membered DKP ring 3.

Self-Validating Mitigation Strategy:

-

Resin Loading: Couple Dmt to the resin (or the growing peptide chain) using standard HATU/DIPEA activation.

-

Fmoc Deprotection: Remove the Fmoc group from Dmt using 20% piperidine in DMF.

-

Block Coupling (The Critical Step): Do not couple the next single amino acid (

). Instead, couple a pre-formed dipeptide block (e.g., Fmoc-Zaa-Xaa-OH). -

Causality: By coupling a dipeptide block, the subsequent Fmoc deprotection yields a free amine on

, which is three residues away from the Dmt carbonyl. This distance physically prevents the formation of the 6-membered DKP ring, ensuring the peptide remains anchored to the resin.

Protocol 2: NMR Determination of Cis/Trans Ratios

To validate the conformational lock, Nuclear Magnetic Resonance (NMR) is the gold standard.

Fig 2: Step-by-step NMR workflow for quantifying cis/trans rotamer populations in Dmt peptides.

Methodology:

-

Sample Prep: Dissolve 1-2 mg of the purified peptide in 600 µL of

(to observe intramolecular H-bonds without solvent competition) or -

Acquisition: Acquire a 1D

-NMR spectrum and a 2D NOESY/ROESY spectrum (mixing time 200-300 ms). -

Causality of Detection: In the cis conformation, the

-proton of the -

Integration: Integrate the distinct

Applications in Drug Development

Diketopiperazine (DKP) Prodrug Linkers

The very DKP formation that plagues SPPS is brilliantly exploited in prodrug design. A self-immolative molecular clip is often required to release an active drug from a carrier after enzymatic cleavage.

By utilizing an

Fig 3: Mechanism of diketopiperazine (DKP) prodrug cleavage driven by the cis-locked Dmt conformation.

Peptidomimetics and Macrocyclization

In the synthesis of cyclic peptides (e.g., Segetalins), linear precursors often resist cyclization due to the extended trans nature of their backbones. Substituting a natural proline with a Dmt pseudoproline induces a sharp "cisoid" turn in the linear backbone. This brings the N- and C-termini into close spatial proximity, dramatically increasing the thermodynamic favorability and yield of the macrocyclization step 2.

Conclusion

Dimethyl-substituted thiaprolines represent one of the most powerful tools in a peptide engineer's arsenal. By weaponizing steric clash, Dmt overrides the natural thermodynamic preference for trans-amide bonds, locking peptides into functional cis architectures. Whether utilized to stabilize bioactive hairpin turns or to power the rapid release mechanisms of self-immolative prodrugs, mastering the synthesis and analytical validation of Dmt is essential for modern drug development.

References

-

Title: 5,5-Dimethylthiazolidine-4-carboxylic Acid (DTC) as a Proline Analog With Restricted Conformation. Source: Int J Pept Protein Res. 1990; PubMed (NIH) URL: [Link]

-

Title: Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Source: Bioorganic & Medicinal Chemistry. 2007; PubMed (NIH) URL: [Link]

-

Title: Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides). Source: Tetrahedron. 2006; University of Bath Research Portal URL: [Link]

-

Title: A comparison of pseudoproline substitution effects on cyclisation yield in the total syntheses of segetalins B and G. Source: The Journal of Organic Chemistry. 2006; ResearchGate URL: [Link]

Sources

- 1. 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) as a proline analog with restricted conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Thiazolidine-4-Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary

Thiazolidine-4-carboxylic acid (TCA), commonly known as L-thioproline, represents a highly privileged scaffold in modern medicinal chemistry. Formed via the condensation of L-cysteine with aldehydes or ketones, the TCA ring provides a unique combination of structural rigidity, hydrogen-bonding capacity, and a reactive sulfur heteroatom. As a Senior Application Scientist, I have observed that the true utility of TCA derivatives lies in their modularity; minor substitutions at the C-2 position or coordination with transition metals can drastically pivot the molecule's biological target from antiviral to neuroprotective or anticancer applications. This whitepaper deconstructs the mechanistic pathways, rational synthetic methodologies, and self-validating analytical protocols required to successfully leverage TCA derivatives in drug discovery.

Mechanistic Pathways & Biological Targets

Understanding the causality behind a molecule's biological activity is paramount for rational drug design. TCA derivatives exert their effects through highly specific biochemical interactions, primarily driven by the electron-donating properties of the thiazolidine sulfur and the steric conformation of the ring.

Neuroprotection via Anti-Inflammatory and Antioxidant Cascades

Neurodegenerative conditions and ethanol-induced memory impairment are heavily driven by oxidative stress and neuroinflammation. TCA derivatives act as potent neuroprotectors by intercepting the inflammatory cascade at multiple stages. The sulfur atom within the TCA ring acts as a sacrificial antioxidant, effectively trapping reactive oxygen species (ROS) and nitrites, thereby preserving endogenous glutathione (GSH) and catalase levels[1]. By neutralizing ROS, TCA derivatives prevent the downstream activation of the Nuclear Factor-κB (NF-κB) pathway. Consequently, the expression of pro-inflammatory markers such as NLRP3, TNF-α, and COX-2 is significantly attenuated, halting ethanol-induced neurodegeneration[2].

Caption: Neuroprotective mechanism of TCA derivatives via ROS scavenging and NF-κB pathway inhibition.

Antiviral Efficacy: Neuraminidase Inhibition

In antiviral therapeutics, specifically against Influenza A, TCA derivatives serve as transition-state analogs. The rigid thiazolidine ring mimics the oxocarbenium intermediate formed during the cleavage of sialic acid by the viral neuraminidase (NA) enzyme. By occupying the active site, specific TCA derivatives (such as Compound 4f) competitively inhibit NA, preventing viral replication and cellular egress[3].

Rational Design and Synthetic Methodologies

The synthesis of TCA derivatives relies on a nucleophilic cyclization reaction. The experimental choices in these protocols are not arbitrary; they are strictly governed by thermodynamic control and solubility parameters.

Standardized Protocol: Synthesis of 2-(Substituted Phenyl) Thiazolidine-4-Carboxylic Acid

This protocol details the synthesis of the core thiazolidine nucleus, specifically 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid[4].

Step-by-Step Methodology:

-

Preparation of the Aqueous Phase: Dissolve L-cysteine hydrochloride monohydrate (6.2 mmol) in 100 mL of distilled water.

-

Causality: Water is strictly required to fully dissociate the hydrochloride salt and solubilize the highly polar amino acid.

-

-

Amine Liberation: Add sodium bicarbonate (6.2 mmol) to the mixture under continuous stirring.

-

Causality: NaHCO₃ acts as a mild base to neutralize the HCl. This liberates the free nucleophilic amine group of L-cysteine required for the subsequent attack on the carbonyl carbon, without being basic enough to trigger unwanted aldol condensation of the aldehyde[4].

-

-

Preparation of the Organic Phase: Dissolve 2-hydroxybenzaldehyde (6.2 mmol) in 100 mL of ethanol. Add this solution dropwise to the aqueous mixture.

-

Causality: Ethanol serves as a necessary co-solvent to solubilize the hydrophobic aromatic aldehyde. Dropwise addition prevents localized high concentrations that could lead to aldehyde self-condensation or precipitation[4].

-

-

Nucleophilic Cyclization: Stir the mixture vigorously at room temperature (25–30°C) for 2.5 to 24 hours.

-

Causality: Maintaining room temperature provides thermodynamic control, favoring the stable cyclized thiazolidine product over the linear Schiff base intermediate[5].

-

-

Isolation and Purification: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, collect the precipitate by filtration. Wash with diethyl ether and recrystallize from a hot ethanol/water mixture.

-

Causality: Diethyl ether effectively washes away unreacted hydrophobic aldehyde. Recrystallization ensures high stereochemical purity of the resulting diastereomeric crystals[5].

-

Standardized Protocol: Synthesis of Cu(II)-TCA Complexes

Coordination of metal ions to TCA ligands enhances lipophilicity and cellular uptake, significantly boosting antimicrobial and anticancer profiles[5].

Step-by-Step Methodology:

-

Ligand Solubilization: Prepare a solution of the synthesized TCA ligand (2.70 g) in ethanol.

-

Metal Addition: Prepare a solution of CuSO₄·5H₂O (1.49 g) in ethanol and add it to the ligand solution.

-

Coordination: Reflux the resulting mixture for 2–3 hours.

-

Causality: Refluxing provides the activation energy necessary to displace the hydration sphere of the Cu(II) ion, allowing the nitrogen and oxygen atoms of the TCA ligand to form stable coordinate covalent bonds[5].

-

-

Recovery: Allow the solution to cool to room temperature, collect the precipitated complex by filtration, wash with ethanol and diethyl ether, and dry in a desiccator over anhydrous CaCl₂[5].

Caption: Synthetic workflow for 2-substituted thiazolidine-4-carboxylic acids and their metal complexes.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological efficacy of TCA derivatives is highly dependent on the nature of the substitution at the C-2 position. The following table summarizes key quantitative data derived from recent pharmacological evaluations.

| Compound Designation | C-2 Substitution | Yield (%) | Melting Point (°C) | Key Biological Target / Activity |

| 2-(2-Hydroxyphenyl)-TCA | 2-OH Phenyl | 90% | 173–175 | Tyrosinase Inhibition / Precursor for Cu(II) Complexation |

| 2-(4-Methoxyphenyl)-TCA | 4-OCH₃ Phenyl | 40% | 137–139 | Tyrosinase Inhibition |

| Compound 4f | Complex Aliphatic | Good | N/A | Influenza A Neuraminidase Inhibition (IC₅₀ = 0.14 μM) |

| Compounds P8 & P9 | Ester Derivatives | N/A | N/A | Neuroprotection (NF-κB / NLRP3 Inhibition) |

(Data aggregated from standardized assays[2],[4],[3])

Experimental Validation & Self-Validating Systems

A robust experimental workflow must be self-validating; researchers cannot proceed to biological assays without absolute structural certainty.

Structural Validation (NMR & FTIR): To confirm that nucleophilic cyclization has occurred (rather than the formation of a simple linear Schiff base), orthogonal analytical techniques are required. In FTIR spectroscopy, the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a distinct C-N stretch (~1315–1339 cm⁻¹) provides immediate proof of cyclization[2]. Furthermore, ¹H-NMR must show the disappearance of the highly deshielded aldehyde proton (>9.5 ppm) and the appearance of a characteristic methine proton at the C-2 position of the thiazolidine ring (typically a singlet or doublet around δ 5.4–5.7 ppm)[2].

Functional Validation (Antioxidant Capacity): Before advancing to complex in vivo neurodegeneration models, the intrinsic sacrificial antioxidant capacity of the synthesized TCA derivative should be validated in vitro using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A dose-dependent colorimetric shift from purple to yellow confirms the molecule's ability to donate an electron/hydrogen, validating the sulfur atom's steric availability for ROS neutralization[1].

References

-

Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers - Benchchem.5

-

Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC (NIH). 2

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - MDPI.4

-

Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed (NIH). 3

-

Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - ResearchGate.1

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of L-2,2-Dimethyl-thiaproline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiaproline Scaffold - A Privileged Structure in Medicinal Chemistry

L-Thiaproline, a sulfur-containing analog of the amino acid proline, and its derivatives have garnered significant attention in the field of medicinal chemistry. The incorporation of a sulfur atom into the proline ring imparts unique stereoelectronic properties, leading to a diverse range of biological activities. Among these, L-2,2-Dimethyl-thiaproline derivatives are emerging as a promising class of compounds with potential therapeutic applications spanning from antioxidant and anti-inflammatory to anticancer activities. The gem-dimethyl substitution at the C2 position of the thiazolidine ring can enhance the metabolic stability and lipophilicity of the molecule, making these derivatives attractive candidates for drug development.

This technical guide provides a comprehensive overview of the biological activities of L-2,2-Dimethyl-thiaproline derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a causal understanding of the science, empowering researchers to navigate this exciting area of study.

Synthesis of L-2,2-Dimethyl-thiaproline Derivatives: A General Approach

The synthesis of the L-2,2-Dimethyl-thiaproline core typically proceeds via a cyclocondensation reaction between an L-cysteine derivative and a ketone, in this case, acetone. This foundational molecule can then be further derivatized at the carboxylic acid or the secondary amine to generate a library of compounds with diverse functionalities.

A general synthetic scheme is presented below. The choice of protecting groups and reaction conditions can be optimized to achieve desired yields and purity.

Caption: General synthetic workflow for L-2,2-Dimethyl-thiaproline derivatives.

Experimental Protocol: Synthesis of L-2,2-Dimethyl-thiaproline

-

Reaction Setup: To a solution of L-cysteine (1 eq.) in a suitable solvent such as ethanol or methanol, add acetone (1.5-2 eq.).

-

Cyclization: The reaction mixture is stirred at room temperature or gentle reflux for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure L-2,2-Dimethyl-thiaproline.

Biological Activities and Mechanisms of Action

While specific studies on L-2,2-Dimethyl-thiaproline derivatives are limited, the broader class of thiazolidine and thiaproline compounds has demonstrated significant biological potential. It is plausible that the 2,2-dimethyl substitution pattern will modulate these activities, potentially enhancing potency and selectivity.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Thiaproline derivatives are well-documented as potent antioxidants.[1] They are considered to be prodrugs of cysteine, a precursor to the major intracellular antioxidant, glutathione.[1] The sulfur atom in the thiazolidine ring is susceptible to oxidation, allowing these compounds to act as sacrificial antioxidants, thereby protecting cells from oxidative damage induced by reactive oxygen species (ROS).

The antioxidant capacity of these derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

Table 1: Representative Antioxidant Activity of Thiazolidine Derivatives

| Compound Class | Assay | IC50 / Activity | Reference |

| 2-Aryl thiazolidine-4-carboxylic acids | DPPH Radical Scavenging | EC50 values vary with substitution | [2] |

| Thiazolidinone derivatives | DPPH Radical Scavenging | Good activity, some with IC50 < 30 µM | [3] |

| Phenolic derivatives of thiazolidine-2,4-dione | DPPH & ABTS Radical Scavenging | High activity, comparable to standards | [4] |

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the wells. Add the DPPH solution to each well and mix.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[5][6]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. Thiazolidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7][8][9] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of L-2,2-Dimethyl-thiaproline derivatives.

Table 2: Representative Anti-inflammatory Activity of Thiazole/Thiazolidine Derivatives

| Compound Class | Target | IC50 / Activity | Reference |

| Thiazole/Thiazolidinone clubbed pyrazolines | COX-2 | IC50 = 0.03-0.06 µM | [7] |

| Thiazole/Thiazolidinone clubbed pyrazolines | 5-LOX | IC50 = 1.58-4.86 µM | [7] |

| Thiazole derivatives | COX-2 | IC50 = 0.09 µM | [9] |

| Thiazole derivatives | 5-LOX | IC50 = 0.38 µM | [9] |

These assays are typically performed using commercially available kits that measure the enzymatic activity in the presence and absence of the test compound. The IC50 values are determined by measuring the concentration-dependent inhibition of the enzyme.

Anticancer Activity: Modulating Cell Signaling Pathways

The thiazolidinedione scaffold, in particular, has been extensively investigated for its anticancer properties.[1][10] These compounds can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by modulating various signaling pathways, including the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), PI3K/Akt, and MAPK pathways.[10][11][12]

Caption: Hypothesized anticancer signaling pathways targeted by L-2,2-Dimethyl-thiaproline derivatives.

Table 3: Representative Anticancer Activity of Thiazolidine-2,4-dione Derivatives

| Compound | Cell Line | IC50 / GI50 | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Breast Cancer (MDA-MB-468) | GI50 = 1.11 µM | [13] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Renal Cancer (RXF 393) | GI50 = 1.15 µM | [13] |

| Thiazolidine-2,4-dione derivative | Colon Cancer (HT-29) | IC50 = 13.56-17.8 µM | [14] |

| Thiazolidine-2,4-dione derivative | Lung Cancer (A-549) | IC50 = 13.56-17.8 µM | [14] |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the L-2,2-Dimethyl-thiaproline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

L-2,2-Dimethyl-thiaproline as a Prodrug of D-penicillamine

An intriguing potential application of L-2,2-Dimethyl-thiaproline is its use as a prodrug for D-penicillamine. D-penicillamine is a well-known chelating agent used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[15][16] However, D-penicillamine has a number of side effects. A prodrug strategy could potentially improve its therapeutic index by enhancing its pharmacokinetic profile and reducing its toxicity. The thiazolidine ring of L-2,2-Dimethyl-thiaproline can be hydrolyzed in vivo to release D-penicillamine.

Conclusion and Future Directions

L-2,2-Dimethyl-thiaproline derivatives represent a promising and underexplored area of medicinal chemistry. Based on the robust biological activities of the broader thiazolidine and thiaproline families, it is highly probable that these derivatives will exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The gem-dimethyl substitution offers a strategic advantage for enhancing drug-like properties.

Future research should focus on the synthesis and systematic evaluation of a library of L-2,2-Dimethyl-thiaproline derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, the potential of these derivatives as prodrugs, particularly for D-penicillamine, warrants further investigation. The insights and protocols provided in this guide aim to facilitate and inspire further exploration into the therapeutic potential of this exciting class of molecules.

References

-

Thiazolidinedione derivatives: emerging role in cancer therapy. (2025). PubMed. Retrieved from [Link]

-

Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. (2024). PubMed. Retrieved from [Link]

-

Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. (2023). PubMed. Retrieved from [Link]

-

(PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential. (2025). ResearchGate. Retrieved from [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis. Retrieved from [Link]

-

Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis. (2007). AACR Publications. Retrieved from [Link]

-

Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). PubMed. Retrieved from [Link]

-

Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

-

(PDF) Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. (2021). ResearchGate. Retrieved from [Link]

-

New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2019). MDPI. Retrieved from [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. Retrieved from [Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2026). MDPI. Retrieved from [Link]

-

Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Galaxy Publication. Retrieved from [Link]

-

Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). PMC. Retrieved from [Link]

-

Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. (n.d.). Scilit. Retrieved from [Link]

-

Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Retrieved from [Link]

-

Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. (2022). Semantic Scholar. Retrieved from [Link]

-

Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. (2007). PubMed. Retrieved from [Link]

-

Penicillamine. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease. (n.d.). RSC Publishing. Retrieved from [Link]

-

d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease. (2026). ResearchGate. Retrieved from [Link]

-

Copper Chelation by Penicillamine Protects Against Doxorubicin-Induced Cardiomyopathy by Suppressing FDX1-Mediated Cuproptosis. (2025). MDPI. Retrieved from [Link]

Sources

- 1. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. saudijournals.com [saudijournals.com]

- 4. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability and Physicochemical Profiling of Thiaproline Hydrochloride Salts: A Comprehensive Technical Guide

Executive Summary

Thiaproline (thiazolidine-4-carboxylic acid) and its derivatives are critical non-canonical amino acids utilized in peptide engineering, pharmaceutical synthesis, and agricultural chemistry. By substituting the

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability, structural chemistry, and conformational equilibria of thiaproline hydrochloride salts, supported by field-proven experimental protocols.

Structural Chemistry and Conformational Thermodynamics

The Role of the Sulfur Heteroatom

Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts backbone conformation and heavily influences the cis-trans isomerization of the prolyl peptide bond. In thiaproline, the introduction of the thioether linkage in the thiazolidine ring alters the electronic landscape. The sulfur atom increases the hydrophilicity of the ring and lowers the transition barrier between the exo and endo puckered states [1].

Furthermore, the anomalously low nucleophilicity of the thiaproline imino group (

Thermodynamic Stabilization via Hydrochloride Salt Formation

In its free base form, the thiazolidine ring is vulnerable to pH-dependent degradation, specifically thermal decarboxylation and sulfur oxidation. The conversion to a hydrochloride salt (e.g., thiazolidine-4-carboxylic acid hydrochloride) provides immense thermodynamic stabilization.

Causality of Stabilization:

Protonation of the secondary nitrogen (

-

Suppression of Nucleophilic Attack: The protonated amine cannot act as a nucleophile, preventing auto-catalytic ring-opening or intermolecular condensation.

-

Crystal Lattice Energy Maximization: The chloride counterion forms a dense network of ionic and hydrogen bonds with the protonated amine and the carboxylic acid, significantly increasing the enthalpy of fusion (

) and shifting the thermal degradation onset to higher temperatures [4].

Fig 1: Thermodynamic synthesis and degradation pathway of Thiaproline HCl.

Thermal and Solution-Phase Stability Profiles

Solid-State Thermal Stability

The thermal stability of thiaproline hydrochloride is governed by its resistance to decarboxylation. While the free base may begin to degrade at moderate temperatures, the unsubstituted thiazolidine-4-carboxylic acid hydrochloride exhibits a robust melting point between 180–185 °C, at which point it undergoes simultaneous melting and decomposition [5]. Esterified derivatives, such as Ethyl L-thiazolidine-4-carboxylate HCl, exhibit lower melting points (95–98 °C) due to the disruption of carboxylic acid hydrogen bonding in the crystal lattice, yet remain highly stable under ambient storage [6].

Solution Thermodynamics and Solubility

The hydrochloride salt form drastically alters the free energy of solvation (

-

pH Dependency: In solution, the stability of the thiazolidine ring is highly pH-dependent. At

, the protonated state protects the ring. At -

Enzymatic Stability: In biological systems, thiaproline acts as a substrate mimic. Crystal structures (e.g., PDB 5KF6) reveal that thiazolidine carboxylates bind to proline catabolic enzymes, forming covalent adducts with FAD, demonstrating their stability within enzymatic active sites [7].

Fig 2: Conformational thermodynamics of the cis-trans isomerization in thiaproline.

Quantitative Data Summaries

The following tables summarize the critical thermodynamic and physicochemical parameters of thiaproline hydrochloride and its derivatives, comparing them against canonical proline where applicable.

Table 1: Thermodynamic Parameters of Proline vs. Thiaproline (Protein Incorporation)

Data derived from the calorimetric analysis of wild-type vs. per-thiaproline mutant proteins [4].

| Parameter | Canonical Proline (Wild-Type) | Thiaproline (Per-Pro(S) Mutant) | Difference ( |

| Melting Temperature ( | 324.94 ± 0.028 K | 320.47 ± 0.063 K | -4.47 K |

| Enthalpy of Unfolding ( | 165.57 ± 3.16 kcal/mol | 160.63 ± 6.27 kcal/mol | -4.94 kcal/mol |

| Entropy of Unfolding ( | 0.528 ± 0.012 kcal/(mol·K) | 0.501 ± 0.031 kcal/(mol·K) | -0.027 kcal/(mol·K) |

Table 2: Physicochemical Properties of Thiaproline HCl Salts

| Compound | Molecular Formula | Melting Point (°C) | Aqueous Solubility | Primary Degradation Pathway |

| Thiazolidine-4-carboxylic acid HCl | 180 – 185 °C (dec.) | High (>100 mg/mL) | Thermal Decarboxylation | |

| Ethyl L-thiazolidine-4-carboxylate HCl | 95 – 98 °C | Moderate | Ester Hydrolysis (High pH) | |

| 2,2,5,5-Tetramethyl derivative HCl | > 200 °C | High | Sterically hindered ring-opening |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and thermodynamic profiling of thiaproline hydrochloride salts.

Protocol 1: Synthesis and Crystallization of Thiaproline Hydrochloride

Objective: To synthesize a thermodynamically stable hydrochloride salt from L-cysteine.

Causality Note: The reaction is driven by the nucleophilic attack of the cysteine thiol on the aldehyde, followed by intramolecular amine condensation. Maintaining the system at

-

Precursor Dissolution: Dissolve 1.0 equivalent of L-cysteine hydrochloride monohydrate in degassed, distilled water under a nitrogen atmosphere to prevent disulfide bond formation.

-

Aldehyde Addition: Slowly add 1.05 equivalents of the target aldehyde (e.g., formaldehyde for unsubstituted thiaproline) dropwise at 0–5 °C.

-

Cyclization: Stir the mixture at room temperature for 12 hours. The reaction is thermodynamically favorable and proceeds to completion spontaneously.

-

Salt Formation & Precipitation: Acidify the solution using concentrated HCl to ensure a pH of ~1.0. Add cold absolute ethanol or acetone to decrease the dielectric constant of the solvent, forcing the precipitation of the thiaproline hydrochloride salt.

-

Validation: Filter the white crystalline powder and dry under vacuum. Confirm the absence of free thiols using an Ellman's reagent assay (a negative result validates complete cyclization).

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, melting point, and enthalpy of fusion/degradation.

Causality Note: A controlled heating rate of 10 °C/min is selected to ensure thermal equilibrium across the sample pan, allowing for the precise deconvolution of the endothermic melting transition from the subsequent exothermic or endothermic degradation events (e.g., decarboxylation).

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of the synthesized thiaproline hydrochloride salt into an aluminum DSC pan. Hermetically seal the pan with a pinhole lid to allow evolved gases (

from decarboxylation) to escape, preventing pressure-induced baseline artifacts. -

Purging: Place the pan in the DSC furnace and purge with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during the heating cycle.

-

Thermal Cycle: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp from 25 °C to 250 °C at a rate of 10 °C/min.

-

Data Analysis: Integrate the area under the melting peak to calculate the enthalpy of fusion (

). The onset temperature of the peak defines the thermodynamic melting point, while secondary peaks post-melting indicate the activation energy of decarboxylation.

References

-

Lin, Y.-J., Chang, C.-H., & Horng, J.-C. (2014). The Impact of 4-Thiaproline on Polyproline Conformation. The Journal of Physical Chemistry B.[Link]

-

Synthesis of Peptides Containing Proline Analogues. Thieme Connect.[Link]

-

Newberry, R. W. (2015). BACKBONE CARBONYL INTERACTIONS IN PROTEINS. University of Wisconsin–Madison.[Link]

-

Budisa, N., et al. (1998). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. Proceedings of the National Academy of Sciences.[Link]

-

The Chemistry of Penicillin: Stability. Pageplace. [Link]

-

Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3. Fengchen Group Co., Ltd.[Link]

-

Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC - National Institutes of Health.[Link]

Methodological & Application

Protocol for synthesizing L-2,2-Dimethyl-thiaproline hydrochloride

Application Note: Synthesis and Mechanistic Profiling of L-2,2-Dimethyl-thiaproline hydrochloride

Executive Summary

L-2,2-Dimethyl-thiaproline hydrochloride (CAS 213475-47-9), systematically known as (4R)-2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride, is a highly valued sulfur-containing cyclic amino acid derivative[]. In drug development and solid-phase peptide synthesis (SPPS), it serves as a critical building block for pseudoproline dipeptides, which disrupt problematic

This application note details a highly efficient, self-validating protocol for synthesizing L-2,2-Dimethyl-thiaproline hydrochloride via the condensation of L-cysteine hydrochloride with acetone.

Mechanistic Principles & Stereochemical Advantages

The synthesis relies on a cascade condensation reaction where acetone functions as both the solvent and the primary reactant[2].

The Reaction Cascade:

-

Nucleophilic Addition: The primary amine of L-cysteine attacks the electrophilic carbonyl carbon of acetone, forming a transient, unstable carbinolamine intermediate[3].

-

Dehydration: Under the mildly acidic conditions provided by the hydrochloride salt of L-cysteine, the carbinolamine rapidly dehydrates to form a Schiff base (imine)[3].

-

Intramolecular Cyclization: The pendant sulfhydryl (-SH) group undergoes a highly kinetically favored 5-exo-trig nucleophilic attack on the imine carbon, closing the five-membered thiazolidine ring[3].

The Stereochemical Advantage: Unlike the condensation of L-cysteine with aldehydes—which generates a new stereocenter at the C2 position and typically yields a difficult-to-separate mixture of cis and trans diastereomers[3]—the use of symmetric acetone eliminates this complication. The resulting 2,2-dimethyl substitution ensures that the (4R) stereocenter derived from the native L-cysteine remains the sole stereogenic center in the molecule. This guarantees absolute stereochemical purity without the need for complex downstream chiral resolution.

Mechanistic workflow for the synthesis of L-2,2-Dimethyl-thiaproline hydrochloride.

Reagent & Parameter Optimization

To ensure reproducibility, the thermodynamic and kinetic parameters of the reaction must be strictly controlled. The table below summarizes the optimized quantitative data for this protocol.

| Parameter | Specification / Condition | Mechanistic Rationale |

| Molar Ratio (Cys:Acetone) | ~1 : 200 (Excess Acetone) | Acetone acts as both the solvent and the reactant. A massive stoichiometric excess drives the equilibrium towards the cyclic product via Le Chatelier’s principle[2]. |

| Reaction Temperature | 56 °C (Reflux) | Provides the activation energy for the dehydration step (Schiff base formation) while keeping the solvent at a steady, controlled boiling point[2]. |

| Reaction Time | 30 – 60 minutes | Sufficient for the complete dissolution of the precursor and the subsequent precipitation of the product[2]. |

| Expected Yield | 80% – 95% | High yield is driven by the thermodynamic stability of the 5-membered thiazolidine ring and its insolubility in hot acetone[2]. |

| Product Melting Point | 152 °C – 160 °C | Primary indicator of purity. The product may decompose at higher temperatures (165-170 °C) depending on the heating rate[2],[]. |

Experimental Protocol

This methodology is designed to be a self-validating system . The physical state changes of the reaction mixture serve as real-time visual indicators of chemical progress, eliminating the immediate need for in-process TLC or HPLC monitoring.

Phase 1: Reaction Setup and Initiation

-

Pre-treatment of Precursor: Weigh 5.0 g of L-cysteine hydrochloride. Grind the material into a fine powder using a clean mortar and pestle.

-

Causality: L-cysteine hydrochloride has limited initial solubility in acetone. Maximizing the surface area ensures a steady, kinetically favorable dissolution as the reaction progresses[2].

-

-

Solvent Addition: Transfer the powdered precursor into a 500 mL round-bottom flask. Add 350 mL of anhydrous acetone[2].

-

Causality: Anhydrous conditions are preferred to prevent the reverse hydrolysis of the intermediate Schiff base back into the free amine and ketone.

-

-

Apparatus Assembly: Equip the flask with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser.

Phase 2: Reflux and Cyclization (Self-Validation Phase) 4. Heating: Lower the flask into a pre-heated oil bath or heating mantle. Bring the acetone to a gentle reflux (approx. 56 °C) with continuous stirring[2]. 5. Observation of State Change (Validation Step 1): Monitor the reaction continuously. Within the first 15-20 minutes, the suspended L-cysteine hydrochloride will dissolve into the hot solvent. This clarification indicates the successful formation of the soluble carbinolamine and imine intermediates[2]. 6. Product Precipitation (Validation Step 2): Continue refluxing for a total of 30 to 45 minutes. The successful formation of L-2,2-Dimethyl-thiaproline hydrochloride is self-indicating: large, plate-like crystals will spontaneously precipitate directly from the hot acetone[2].

-

Causality: The final hydrochloride salt is highly insoluble in acetone. Its precipitation creates a thermodynamic sink that irreversibly pulls the reaction equilibrium to near-quantitative completion.

Phase 3: Isolation and Purification 7. Cooling: Remove the flask from the heat source. Allow it to cool to room temperature, then place it in an ice-water bath (0–4 °C) for 15 minutes to maximize crystallization. 8. Filtration: Collect the crystalline plates via vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake with 2 x 20 mL of ice-cold acetone, followed immediately by 2 x 20 mL of diethyl ether.

-

Causality: Cold acetone removes unreacted trace impurities without dissolving the product, while diethyl ether rapidly displaces the acetone to facilitate rapid, residue-free drying.

-

Desiccation: Dry the product in a vacuum desiccator over anhydrous calcium chloride or silica gel to a constant weight. The resulting product should be a white to off-white powder[].

References

-

[3] Benchchem. Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. Available at:

-

[2] King, Clark-Lewis, and Wade. Syntheses from Phthalimido-acids. Part VIII. RSC Publishing (1957). Available at:

-

[] BOC Sciences. L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9). Available at:

Sources

Application Note: Fmoc Protection of L-2,2-Dimethyl-thiaproline Hydrochloride

Scientific Context & Rationale

L-2,2-Dimethyl-thiaproline hydrochloride (CAS 213475-47-9) is a specialized, sulfur-containing cyclic amino acid derivative[]. In the realm of solid-phase peptide synthesis (SPPS), it functions as a potent pseudoproline analog. When incorporated into a peptide backbone, it forces a cis-amide bond conformation that disrupts problematic β-sheet formation and prevents peptide aggregation during the assembly of "difficult" sequences[2].

Before this building block can be utilized in SPPS, its secondary amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. However, this protection step presents unique synthetic challenges:

-

Severe Steric Hindrance : The secondary amine of the thiazolidine ring is flanked by a bulky 2,2-dimethyl group, which drastically reduces its nucleophilicity and slows down acylation[3].

-

Hydrochloride Salt State : The starting material is supplied as an HCl salt, meaning the free amine must be liberated in situ before any reaction can occur, requiring precise stoichiometric control of the base[4].

Mechanistic Causality & Reaction Logic

Designing a successful Fmoc protection protocol for this molecule requires balancing electrophilic reactivity with the stability of the thiazolidine ring.

-

Electrophile Selection : While 5 is highly reactive and suitable for hindered amines, it is prone to forming Fmoc-dipeptide byproducts and degrades rapidly in the presence of water[5].4 is the preferred, milder alternative. To compensate for the steric hindrance when using Fmoc-OSu, the reaction time must be extended to 18–24 hours[4].

-

Base Equivalency : Exactly 1.0 equivalent of base is consumed immediately to neutralize the HCl salt. An additional 1.5 equivalents act as an acid scavenger for the N-hydroxysuccinimide leaving group generated during the acylation[].

-

Solvent Dynamics : A biphasic or miscible aqueous/organic system (e.g., Water/Acetone) is required. Water dissolves the zwitterionic amino acid and the inorganic base, while the organic solvent solubilizes the Fmoc-OSu[5].

Caption: Mechanistic causality driving the experimental conditions for Fmoc protection.

Quantitative Stoichiometry

Summarized below is the stoichiometric matrix for the two validated approaches to synthesizing Fmoc-L-2,2-Dimethyl-thiaproline.

| Reagent | Function | Protocol A (Fmoc-OSu) | Protocol B (Fmoc-Cl) |

| L-2,2-Dimethyl-thiaproline HCl | Substrate | 1.0 eq | 1.0 eq |

| Base | Neutralization & Scavenger | 2.5 eq (Na₂CO₃) | 3.0 eq (DIPEA) |

| Acylating Agent | Fmoc Donor | 1.1 eq (Fmoc-OSu) | 1.1 eq (Fmoc-Cl) |

| Solvent | Reaction Medium | Water / Acetone (1:1) | Anhydrous DCM |

Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous-Organic Biphasic Method (Recommended)

This method utilizes Fmoc-OSu and is optimized to prevent the formation of dipeptide impurities.

Materials: L-2,2-Dimethyl-thiaproline HCl (10 mmol), Fmoc-OSu (11 mmol), Na₂CO₃ (25 mmol), Acetone (20 mL), Distilled Water (20 mL), 1M HCl, Ethyl Acetate.

-

Neutralization: Dissolve 10 mmol of L-2,2-Dimethyl-thiaproline HCl in 20 mL of distilled water in a round-bottom flask. Slowly add 25 mmol (2.5 eq) of solid Na₂CO₃. Stir until effervescence ceases.

-

Causality: Na₂CO₃ neutralizes the HCl salt (consuming 1 eq) and leaves 1.5 eq to drive the acylation forward by scavenging the succinimide byproduct.

-

-

Acylation: Cool the aqueous solution to 0 °C using an ice bath. Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of acetone. Add the acetone solution dropwise to the aqueous amine solution over 30 minutes.

-

Causality: Dropwise addition at 0 °C prevents the premature base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH.

-

-

Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously for 18–24 hours.

-

Self-Validation Checkpoint 1: Spot the aqueous phase on a TLC plate and stain with ninhydrin. A lack of purple/blue color confirms the complete consumption of the free secondary amine.

-

Solvent Removal & Washing: Concentrate the mixture under reduced pressure to remove the acetone. Wash the remaining aqueous phase with diethyl ether (2 x 20 mL) to extract unreacted Fmoc-OSu and non-polar fluorenyl byproducts. Discard the ether layer.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

-

Self-Validation Checkpoint 2: The immediate formation of a dense white precipitate upon adjusting the pH to 2.0 validates the successful formation of the hydrophobic Fmoc-protected carboxylic acid.

-

Extraction & Isolation: Extract the acidified mixture with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Protocol B: Anhydrous Method (For Stalled Reactions)

If Protocol A yields incomplete conversion due to extreme steric hindrance, Fmoc-Cl under anhydrous conditions provides a stronger electrophilic drive[4].

-

Suspension: Suspend 10 mmol of the amino acid salt in 40 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Add 30 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA) at 0 °C.

-

Self-Validation Checkpoint: The cloudy suspension will clear up completely upon the addition of DIPEA, visually validating the successful neutralization and liberation of the soluble free amine.

-

-

Coupling: Add 11 mmol of Fmoc-Cl dissolved in 10 mL DCM dropwise over 20 minutes. Stir for 12 hours at room temperature.

-

Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess DIPEA and unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate.

Caption: Step-by-step workflow for the Fmoc protection of L-2,2-Dimethyl-thiaproline hydrochloride.

Troubleshooting & Optimization

| Observation | Mechanistic Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Steric hindrance from the 2,2-dimethyl group prevents nucleophilic attack. | Increase reaction time to 24h or switch to the highly reactive Fmoc-Cl (Protocol B). |

| No Product Precipitation at pH 2 | Product remains as a zwitterion or water-soluble salt. | Ensure pH is strictly adjusted to 2.0; extract aggressively with a highly polar organic solvent like EtOAc. |

| High Fmoc-OH Byproduct | Premature hydrolysis of Fmoc-OSu by water/base prior to amine coupling. | Add Fmoc-OSu slowly at 0 °C; avoid using excess base beyond the recommended 2.5 eq. |

References

-

L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9) . BOC Sciences.

-

Amino Acid-Protecting Groups | Chemical Reviews . ACS Publications. 5

-

Advances in Fmoc solid-phase peptide synthesis . PMC - NIH. 2

-

Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry . Organic Process Research & Development. 3

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. 4

Sources

Application Notes and Protocols for Coupling Sterically Hindered Thiaproline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Sterically Hindered Thiaproline Analogs

Thiaproline and its analogs are valuable building blocks in medicinal chemistry and peptide science. The replacement of the γ-carbon of the proline ring with a sulfur atom introduces unique conformational constraints and potential for novel biological activity.[1][2] However, the incorporation of sterically hindered thiaproline analogs into peptide sequences via solid-phase peptide synthesis (SPPS) presents significant synthetic hurdles. The inherent rigidity of the thiazolidine ring, coupled with bulky substituents, can severely impede the approach of an activated amino acid, leading to low coupling yields, incomplete reactions, and the formation of deletion sequences.[3][4]

This guide provides an in-depth analysis of coupling reagents and optimized protocols to overcome the challenges associated with the synthesis of peptides containing sterically hindered thiaproline analogs.

Understanding the Steric Barrier: A Mechanistic Perspective

The primary obstacle in coupling sterically hindered amino acids, including thiaproline analogs, is the slow rate of the aminolysis of the activated carboxylic acid. The bulky nature of both the incoming activated amino acid and the N-terminal amine of the peptide-resin creates a high activation energy barrier for the formation of the tetrahedral intermediate, which is a prerequisite for peptide bond formation. Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often fail to provide sufficient activation to overcome this steric clash, resulting in incomplete reactions.[5]

To address this, more potent activating reagents are required. These reagents generate highly reactive intermediates that can more readily react with the sterically encumbered amine. The most successful strategies involve the use of uronium/aminium or phosphonium salt-based coupling reagents.

Comparative Analysis of Coupling Reagents for Hindered Systems

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered thiaproline analogs. The following table summarizes the key features and relative performance of commonly used reagent classes.

| Reagent Class | Examples | Reactivity | Racemization Risk | Key Considerations |

| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Low to Moderate | Highly effective for hindered couplings.[5][6] HATU is a gold standard.[1][5] COMU offers a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[7][8][9] A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.[10] |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | Low | Excellent for hindered couplings and do not cause guanidinylation, allowing for their use in excess.[9][10] PyAOP is considered highly reactive.[11] PyBrOP is even more reactive and suitable for particularly difficult couplings. |

| Carbodiimides | DCC, DIC | Moderate | Moderate to High | Generally insufficient for sterically hindered couplings unless used with additives like HOBt or OxymaPure.[5][7] Byproduct removal can be challenging (DCU precipitation).[7] |

Expert Recommendation: For most sterically hindered thiaproline analog couplings, uronium/aminium salts like HATU or COMU, or phosphonium salts like PyAOP , are the recommended starting points. The choice between them may depend on the specific sequence, cost, and safety considerations.

Visualizing the Activation Pathway: The Role of Advanced Coupling Reagents

The enhanced efficacy of uronium/aminium and phosphonium salts lies in their ability to rapidly generate highly reactive activated esters.

Caption: Workflow for peptide bond formation with advanced coupling reagents.

Detailed Experimental Protocols

The following protocols provide a starting point for the efficient coupling of sterically hindered thiaproline analogs. Optimization may be required based on the specific amino acid sequence and resin.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Thiaproline Analog

This protocol is a robust method for incorporating challenging thiaproline analogs.[1]

Materials:

-

Fmoc-protected sterically hindered thiaproline analog

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard reagents and solvents for solid-phase peptide synthesis

Procedure:

-